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Compound of Interest

Compound Name: delta2-Cefadroxil

Cat. No.: B601266 Get Quote

Spectroscopic Analysis of Δ²-Cefadroxil: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of Δ²-Cefadroxil, an isomer of the widely used cephalosporin antibiotic, Cefadroxil. While

spectroscopic data for the parent compound, Cefadroxil (also known as Δ³-Cefadroxil), is

readily available, detailed analysis of its Δ²-isomer is less common in published literature. This

guide synthesizes known spectroscopic principles of cephalosporins to present an extrapolated

yet detailed spectroscopic profile of Δ²-Cefadroxil, covering Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is

intended to support research, development, and quality control activities involving this

compound.

Introduction to Δ²-Cefadroxil
Cefadroxil is a first-generation cephalosporin antibiotic effective against a broad spectrum of

Gram-positive and some Gram-negative bacteria. Its chemical structure features a β-lactam

ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid (7-ACA)

nucleus. The position of the double bond within the dihydrothiazine ring determines the

isomeric form. In the common form, Cefadroxil, the double bond is at the Δ³ position. The Δ²-

isomer, Δ²-Cefadroxil, features the double bond between C-2 and C-3. While often considered
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an impurity or a degradation product, the characterization of Δ²-isomers is crucial for

understanding the stability and purity of Cefadroxil formulations.

Molecular Structure:

Δ³-Cefadroxil (Cefadroxil): (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-

methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Δ²-Cefadroxil: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-

thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

The shift in the double bond position leads to distinct, albeit sometimes subtle, differences in

the spectroscopic signatures of the two isomers.

Spectroscopic Data
The following tables summarize the expected quantitative data for the spectroscopic analysis of

Δ²-Cefadroxil, derived from known data of Cefadroxil and the established effects of Δ²

isomerization in cephalosporins.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of cephalosporins, allowing

for the unambiguous differentiation between Δ² and Δ³ isomers. The key differences are

observed in the chemical shifts of the protons and carbons within the cephem nucleus.

Table 1: Predicted ¹H NMR Spectral Data for Δ²-Cefadroxil in a suitable deuterated solvent

(e.g., D₂O with acid)
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Proton

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Notes

H-2 ~ 3.5 - 3.7 d ~ 18
Part of an AB

system with H-2'.

H-2' ~ 3.2 - 3.4 d ~ 18
Part of an AB

system with H-2.

H-4 ~ 6.0 - 6.3 t ~ 4

Olefinic proton,

shifted downfield

compared to Δ³-

isomer's H-2.

H-6 ~ 5.0 - 5.2 d ~ 4-5

H-7 ~ 5.5 - 5.7 dd ~ 4-5, 8-9

Coupled to H-6

and the amide

proton.

C-3 CH₃ ~ 2.0 - 2.2 s -

Side Chain α-CH ~ 5.4 - 5.6 d ~ 6-7

Aromatic Protons ~ 6.8 - 7.5 m -

From the 4-

hydroxyphenyl

group.

Amide NH ~ 9.0 - 9.3 d ~ 8-9

Amino NH₂ Broad singlet - -
Exchangeable

with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for Δ²-Cefadroxil
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Carbon
Expected Chemical Shift (δ,

ppm)
Notes

C-2 ~ 25 - 30
Aliphatic CH₂, shielded

compared to C-2 in Δ³-isomer.

C-3 ~ 125 - 130 Olefinic carbon, deshielded.

C-4 ~ 120 - 125 Olefinic carbon, deshielded.

C-6 ~ 58 - 60

C-7 ~ 56 - 58

C-8 (β-lactam C=O) ~ 165 - 168

C-3 CH₃ ~ 20 - 23

Carboxyl C=O ~ 170 - 175

Side Chain C=O ~ 172 - 175

Side Chain α-C ~ 57 - 59

Aromatic Carbons ~ 115 - 160

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Electrospray ionization (ESI) is a common technique for cephalosporin

analysis.

Table 3: Predicted Mass Spectrometry Data for Δ²-Cefadroxil
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Parameter Value Notes

Molecular Formula C₁₆H₁₇N₃O₅S

Molecular Weight 363.39 g/mol

[M+H]⁺ m/z 364.1
Protonated molecule, expected

in positive ion mode ESI.

[M-H]⁻ m/z 362.1

Deprotonated molecule,

expected in negative ion mode

ESI.

Key Fragment Ions (Positive

Mode)
m/z 208.1, 158.1, 114.1

The fragmentation pattern is

expected to be similar to

Cefadroxil, with the primary

fragmentation occurring at the

β-lactam ring and the side

chain.[1] Subtle differences in

fragment intensities may be

observed due to the different

stability of the Δ²-cephem

nucleus.

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The key

characteristic bands for cephalosporins are the β-lactam carbonyl stretch and the amide bands.

Table 4: Predicted IR Absorption Data for Δ²-Cefadroxil
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Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity Notes

O-H stretch (phenol

and carboxyl)
3200 - 3500 Broad

N-H stretch (amine

and amide)
3200 - 3400 Medium

C-H stretch (aromatic

and aliphatic)
2850 - 3100 Medium

β-lactam C=O stretch ~ 1770 - 1790 Strong

This is a highly

characteristic and

strong absorption for

cephalosporins. The

position is sensitive to

the ring strain.

Amide I (C=O stretch) ~ 1680 - 1700 Strong

Carboxyl C=O stretch ~ 1700 - 1725 Strong
May overlap with the

amide I band.

C=C stretch (aromatic

and olefinic)
~ 1500 - 1650 Medium

Amide II (N-H bend) ~ 1520 - 1550 Medium

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Δ²-Cefadroxil.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

confirmation of the Δ²-isomer.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
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Sample Preparation:

Accurately weigh 5-10 mg of Δ²-Cefadroxil.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide (D₂O) with a small amount of DCl to aid solubility, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): 12-16 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 200-240 ppm.

Temperature: 298 K.

Data Processing:
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Apply Fourier transformation to the acquired FID.

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS or DSS).

Integrate the peaks in the ¹H spectrum.

Assign the peaks based on chemical shifts, multiplicities, and coupling constants. 2D NMR

experiments (COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

Mass Spectrometry
Objective: To determine the molecular weight and study the fragmentation pattern of Δ²-

Cefadroxil.

Instrumentation:

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or

Triple Quadrupole).

Liquid Chromatography (LC) system for sample introduction.

Sample Preparation:

Prepare a stock solution of Δ²-Cefadroxil in a suitable solvent (e.g., methanol or

acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B).

Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 1-5 µL.

Ionization Mode: ESI positive and negative.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Mass Range: m/z 50-500.

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

Data Analysis:

Identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion in the full scan mass

spectrum.

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Propose a fragmentation pathway based on the observed fragments.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups in Δ²-Cefadroxil.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Place a small amount of the solid Δ²-Cefadroxil powder directly onto the ATR crystal.

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.
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Sample Preparation (KBr pellet method):

Grind 1-2 mg of Δ²-Cefadroxil with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be

collected before scanning the sample.

Data Analysis:

Identify the characteristic absorption bands for the functional groups present in the molecule.

Pay close attention to the β-lactam carbonyl stretching frequency, which is a key diagnostic

peak.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of Δ²-Cefadroxil.

Caption: General workflow for the spectroscopic analysis of Δ²-Cefadroxil.

Caption: Detailed workflow for NMR analysis of Δ²-Cefadroxil.

Caption: Workflow for the Mass Spectrometry analysis of Δ²-Cefadroxil.

Conclusion
The spectroscopic analysis of Δ²-Cefadroxil is essential for its identification and for ensuring the

purity of Cefadroxil drug products. This guide provides a comprehensive, albeit extrapolated,
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set of spectroscopic data and detailed experimental protocols to aid researchers in this

endeavor. The key to differentiating the Δ²- and Δ³-isomers lies in the careful analysis of NMR

spectra, which show characteristic shifts in the signals of the cephem nucleus protons and

carbons. Mass spectrometry and IR spectroscopy provide complementary information for a

complete structural confirmation. The provided workflows offer a logical framework for

conducting these analyses in a systematic and efficient manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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